molecular formula C22H16N2O5S2 B2624528 3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 503431-85-4

3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2624528
M. Wt: 452.5
InChI Key: YTRWCEZBQQVUCR-UHFFFAOYSA-N
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Description

3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H16N2O5S2 and its molecular weight is 452.5. The purity is usually 95%.
BenchChem offers high-quality 3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[2,3-d]pyrimidine core followed by the addition of the allyl and furan groups and the benzo[d][1,3]dioxol-5-yl-2-oxoethylthio group.

Starting Materials
2-aminothiophene, 2-chloro-5-nitrobenzoic acid, ethyl acetoacetate, furan-2-carbaldehyde, allyl bromide, benzo[d][1,3]dioxole-5-carbaldehyde, thiourea, sodium ethoxide, sodium borohydride, acetic acid, sodium hydroxide, ethanol, dichloromethane, diethyl ether, wate

Reaction
Step 1: Synthesis of 2-(2-chloro-5-nitrophenyl)thiophene, a. React 2-aminothiophene with 2-chloro-5-nitrobenzoic acid in the presence of acetic acid and ethanol to form 2-(2-chloro-5-nitrophenyl)thiophene., Step 2: Synthesis of 2-(2-chloro-5-nitrophenyl)thieno[2,3-d]pyrimidine, a. React 2-(2-chloro-5-nitrophenyl)thiophene with thiourea in the presence of sodium ethoxide in ethanol to form 2-(2-chloro-5-nitrophenyl)thieno[2,3-d]pyrimidine., Step 3: Reduction of nitro group, a. Reduce the nitro group in 2-(2-chloro-5-nitrophenyl)thieno[2,3-d]pyrimidine using sodium borohydride in ethanol to form 2-(2-chloro-5-aminophenyl)thieno[2,3-d]pyrimidine., Step 4: Synthesis of 3-allyl-2-(2-chloro-5-aminophenyl)thieno[2,3-d]pyrimidine, a. React 2-(2-chloro-5-aminophenyl)thieno[2,3-d]pyrimidine with allyl bromide in the presence of potassium carbonate in DMF to form 3-allyl-2-(2-chloro-5-aminophenyl)thieno[2,3-d]pyrimidine., Step 5: Synthesis of 3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one, a. React 3-allyl-2-(2-chloro-5-aminophenyl)thieno[2,3-d]pyrimidine with benzo[d][1,3]dioxole-5-carbaldehyde and ethyl acetoacetate in the presence of sodium hydroxide in ethanol to form 3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one.

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S2/c1-2-7-24-21(26)19-14(16-4-3-8-27-16)10-30-20(19)23-22(24)31-11-15(25)13-5-6-17-18(9-13)29-12-28-17/h2-6,8-10H,1,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRWCEZBQQVUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC4=C(C=C3)OCO4)SC=C2C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

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